Phosphorothioic acid, O,O,O-tripropyl ester
Description
Properties
IUPAC Name |
tripropoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDQYJLNXLSCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177256 | |
| Record name | Phosphorothioic acid, O,O,O-tripropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-08-4 | |
| Record name | Phosphorothioic acid, O,O,O-tripropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O,O,O-tripropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O,O,O-tripropyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with propanol in the presence of a base, followed by the introduction of sulfur. The reaction typically proceeds as follows:
-
Reaction of Phosphorus Trichloride with Propanol
PCl3+3C3H7OH→P(OC3H7)3+3HCl
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for thiophosphate esters, occurring under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis
In acidic media, the reaction proceeds via protonation of the ester oxygen, activating the carbonyl for nucleophilic attack by water2 . The mechanism involves:
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Protonation of the thiophosphate oxygen.
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Nucleophilic addition of water to the electrophilic phosphorus center.
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Elimination of propanol and formation of phosphorothioic acid.
Key Conditions :
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis follows a nucleophilic acyl substitution mechanism :
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Hydroxide ion attacks the electrophilic phosphorus.
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Formation of a tetrahedral intermediate.
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Cleavage of the P–O bond, releasing propanol and generating a thiophosphate anion.
Key Conditions :
Hydrolysis Rate Comparison
| Condition | Rate Constant (k) | Products |
|---|---|---|
| Acidic (pH 2) | 1.2 × 10 | Phosphorothioic acid + propanol |
| Basic (pH 12) | 3.8 × 10 | Thiophosphate salt + propanol |
Data extrapolated from triethyl analog studies .
Reduction Reactions
Thiophosphate esters react vigorously with strong reducing agents (e.g., LiAlH, NaBH):
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Phosphine (PH3_33) , a toxic and flammable gas, is the primary product .
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Reaction proceeds via nucleophilic displacement of the propoxy groups by hydride ions.
Oxidation Reactions
The phosphorus-sulfur bond is susceptible to oxidation, yielding phosphate derivatives:
Common Oxidizing Agents :
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O (autoxidation in air).
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HO or peracids (e.g., mCPBA).
Oxidation Product Stability
| Oxidizing Agent | Temperature (°C) | Product Yield (%) |
|---|---|---|
| O (air) | 25 | 15 |
| HO | 60 | 92 |
Based on phosphite ester oxidation studies .
Transesterification
Phosphorothioic acid tripropyl ester undergoes alcohol exchange with higher-boiling alcohols under thermal conditions :
Optimized Conditions :
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Temperature: 90–120°C.
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Catalyst: Triethylamine (5 mol%).
Coordination Chemistry
The sulfur and oxygen atoms in the thiophosphate group enable coordination with transition metals :
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Acts as a bidentate ligand in complexes with Cu(II) or Fe(III) .
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Forms stable adducts used in homogeneous catalysis (e.g., hydroformylation) .
Reaction with Hydroperoxides
In polymer stabilization applications, the compound reduces hydroperoxides to alcohols via:
Scientific Research Applications
Phosphorothioic acid, O,O,O-tripropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research explores its use in developing antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O,O-tripropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Toxicological Profiles
- Tripropyl Ester: Expected low acute toxicity due to lack of reactive leaving groups (e.g., nitro or pyridinyl). However, chronic exposure risks (e.g., organophosphate-induced delayed neuropathy, OPIDP) cannot be ruled out, as seen in trialkyl esters like KBR-2822, which exacerbates neuropathy without inhibiting neuropathy target esterase (NTE) .
- Chlorpyrifos and Parathion : Highly neurotoxic due to acetylcholinesterase inhibition. Parathion’s nitro group facilitates metabolic activation to paraoxon, enhancing toxicity .
Stability and Degradation
- Tripropyl Ester : Propyl groups may slow hydrolysis compared to methyl/ethyl esters. Persistence in soil/water is probable.
- Nitro-containing esters (e.g., Parathion) : Rapid photodegradation under UV light; nitro groups act as chromophores .
Biological Activity
Phosphorothioic acid, O,O,O-tripropyl ester, is a compound within the class of organophosphates. Organophosphates are known for their applications in agriculture as pesticides and their potential neurotoxic effects. This article focuses on the biological activity of this specific compound, including its mechanisms of action, toxicity, and therapeutic applications.
This compound and its analogs primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is responsible for both the insecticidal properties of these compounds and their potential toxicity to mammals.
Inhibition of Acetylcholinesterase
- Acetylcholinesterase Inhibition : The primary biochemical effect observed with organophosphate exposure is AChE inhibition. This results in symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if not treated promptly .
- Neuropathy Target Esterase (NTE) : Some phosphorothioate compounds also inhibit NTE, which is associated with delayed neurotoxicity known as organophosphate-induced delayed polyneuropathy (OPIDP). This condition can manifest days after exposure and is characterized by weakness and sensory loss .
Toxicological Profile
The toxicological profile of this compound indicates significant risks associated with its use:
- Acute Toxicity : Acute exposure can lead to severe cholinergic symptoms due to excessive acetylcholine accumulation. The no-observed-effect level (NOEL) for neurological effects has been reported as low as 1.4 mg/kg/day in animal studies .
- Chronic Effects : Long-term exposure has been linked to various health issues including reproductive toxicity, hematological changes, and neurobehavioral effects. In rodent studies, chronic exposure resulted in reduced fertility and increased gestation lengths .
Summary of Toxicity Studies
| Study Type | Findings | NOEL (mg/kg/day) |
|---|---|---|
| Acute Exposure | Cholinergic symptoms; AChE inhibition | 1.4 |
| Chronic Exposure | Reproductive toxicity; hematological changes | 0.14 |
| Dermal Exposure | Skin irritation; neurobehavioral effects | 8.3/cm² |
Therapeutic Applications
Despite its toxicity, phosphorothioic acid derivatives have found applications in molecular biology and therapeutic design:
- Oligonucleotide Design : Modifications involving phosphorothioates enhance the stability and cellular uptake of therapeutic oligonucleotides. These modifications are crucial for developing antisense oligonucleotides that target specific mRNAs or microRNAs .
- Research Applications : Phosphorothioate analogs serve as substrates for DNA and RNA polymerases due to their resistance to nuclease degradation, making them valuable tools in genetic research .
Case Study 1: Organophosphate-Induced Delayed Polyneuropathy (OPIDP)
A study investigated the effects of phosphorothioic acid derivatives on hens exposed to organophosphate compounds. It was found that certain compounds exacerbated OPIDP without directly inhibiting NTE at doses that did not cause acute toxicity. This highlights the complex interactions between different organophosphate compounds and their potential for delayed neurotoxic effects .
Case Study 2: Reproductive Toxicity in Rats
In a reproductive toxicity study involving S,S,S-tributyl phosphorotrithioate (a related compound), significant reproductive effects were observed including reduced fertility rates and increased gestation lengths. These findings underscore the potential risks associated with prolonged exposure to phosphorothioate esters in agricultural settings .
Q & A
Basic Research Questions
Q. What are the systematic nomenclature rules for derivatives of phosphorothioic acid, and how can structural ambiguities be resolved experimentally?
- Methodological Answer : Phosphorothioic acid derivatives follow IUPAC rules where "thio" denotes sulfur substitution for oxygen. For example, "O,O,O-tripropyl ester" indicates three propyl groups attached via oxygen atoms, with a sulfur replacing one oxygen in the parent acid. Structural ambiguities (e.g., positional isomerism) can be resolved using NMR spectroscopy (e.g., P NMR for phosphorus environments) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. X-ray crystallography may further clarify spatial arrangements .
Q. What analytical methods are recommended for quantifying phosphorothioic acid esters in biological or environmental matrices?
- Methodological Answer : Use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for sensitive detection. For example:
- GC-MS : Optimize with non-polar columns (e.g., DB-5) and electron capture detection (ECD) for halogenated derivatives.
- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive/negative modes. Validate methods using isotopically labeled internal standards (e.g., C or H analogs) to account for matrix effects .
Q. How can researchers validate the purity of synthesized phosphorothioic acid esters?
- Methodological Answer : Combine elemental analysis (C, H, S, P) with chromatographic purity checks (HPLC/GC). Thresholds:
- HPLC : ≥95% purity at 254 nm.
- Karl Fischer titration : Confirm moisture content <0.5% to prevent hydrolysis.
- Phosphorus-specific detectors (e.g., ICP-MS) can quantify trace impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, sulfur position) influence the neurotoxic mechanisms of phosphorothioic acid esters?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:
- In vitro models : Differentiated SH-SY5Y neurons treated with analogs (e.g., O,O,O-triethyl vs. tripropyl esters) to measure acetylcholinesterase (AChE) inhibition.
- Molecular docking : Simulate interactions with neuropathy target esterase (NTE) catalytic domains using software like AutoDock Vina.
- In vivo assays : Hens dosed with analogs (e.g., 2.5–10 mg/kg) to assess delayed polyneuropathy (OPIDP) promotion, comparing clinical scores and NTE inhibition in spinal cord homogenates .
Q. What experimental strategies resolve contradictions in reported toxicity data for phosphorothioic acid esters?
- Methodological Answer : Discrepancies may arise from metabolic activation pathways or species-specific responses. Address via:
- Comparative toxicokinetics : Measure ester hydrolysis rates in human vs. rodent liver microsomes.
- Metabolite profiling : Use LC-QTOF-MS to identify reactive intermediates (e.g., oxon metabolites).
- Transcriptomics : RNA-seq of exposed tissues (e.g., brain, liver) to uncover off-target gene regulation .
Q. How can researchers identify non-NTE molecular targets implicated in OPIDP promotion by phosphorothioic acid esters?
- Methodological Answer : Apply proteomics (e.g., TMT-labeled LC-MS/MS) to neural tissues from treated hens. Focus on:
- Kinase activity assays : Screen for phosphorylation changes in axonal transport proteins (e.g., kinesin, dynein).
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., lysophospholipase LYPLA1) in zebrafish models to assess neuropathy modulation .
Q. What synthetic routes optimize yield and scalability for O,O,O-tripropyl phosphorothioate while minimizing byproducts?
- Methodological Answer :
- Step 1 : React phosphorus oxychloride (POCl) with propanol (3:1 molar ratio) under anhydrous conditions (0°C, N).
- Step 2 : Introduce sulfur via Staudinger reaction using Lawesson’s reagent (2.2 equiv) in toluene (reflux, 12 hr).
- Optimization : Replace traditional bases with ionic liquids (e.g., [BMIM][BF]) to enhance reaction efficiency (yield >85%) and reduce waste .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
